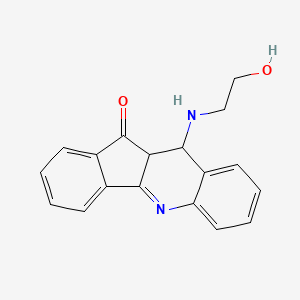
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indenoquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Hydroxyethylamino Group: This step might involve the reaction of the indenoquinoline core with 2-hydroxyethylamine under specific conditions such as elevated temperature and the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with DNA/RNA: Potentially affecting gene expression.
Modulation of Receptor Activity: Acting as an agonist or antagonist at specific receptors.
類似化合物との比較
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Aminoquinoline Derivatives: Compounds with amino groups attached to a quinoline core.
Uniqueness
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness might make it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
88412-00-4 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
10-(2-hydroxyethylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H16N2O2/c21-10-9-19-16-13-7-3-4-8-14(13)20-17-11-5-1-2-6-12(11)18(22)15(16)17/h1-8,15-16,19,21H,9-10H2 |
InChIキー |
XTNURGLHJVOZAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3C(=N2)C4=CC=CC=C4C3=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















